4-Hexen-2-one, 5-phenyl-

CAS No.: 35151-11-2

Cat. No.: VC18734355

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35151-11-2 |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 5-phenylhex-4-en-2-one |

| Standard InChI | InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

| Standard InChI Key | LZVVXQDWHWOTMR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC=C(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

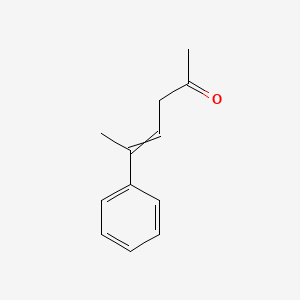

4-Hexen-2-one, 5-phenyl- is systematically named 5-phenylhex-4-en-2-one under IUPAC guidelines. Its structure comprises a six-carbon chain with a ketone group at position 2, a double bond between carbons 4 and 5, and a phenyl group attached to carbon 5. The canonical SMILES representation underscores the spatial arrangement of functional groups.

Table 1: Key Identifiers of 4-Hexen-2-one, 5-phenyl-

| Property | Value |

|---|---|

| CAS Registry Number | 35151-11-2 |

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| InChI Key | LZVVXQDWHWOTMR-UHFFFAOYSA-N |

| PubChem CID | 118773 |

Stereochemical Configuration

Synthesis and Industrial Production

Aldol Condensation Methodology

The primary synthesis route involves the base-catalyzed aldol condensation of benzaldehyde and 3-pentanone. Sodium hydroxide or potassium hydroxide facilitates deprotonation of the ketone, generating an enolate ion that nucleophilically attacks the benzaldehyde carbonyl group.

Reaction Conditions:

-

Temperature: 0–5°C (to favor Z-isomer)

-

Catalyst: 10% NaOH or KOH

-

Yield: ~65–70% (optimized protocols)

The mechanism proceeds via enolate formation, followed by β-hydroxy ketone intermediate dehydration to form the α,β-unsaturated ketone.

Byproduct Management

Side products include self-condensation adducts of 3-pentanone, which are minimized by slow benzaldehyde addition and rigorous temperature control. Purification typically involves fractional distillation under reduced pressure (boiling point: ~220°C).

Physicochemical Properties

Thermal and Solubility Profiles

Experimental and computational data (EPI Suite) provide the following properties :

Table 2: Physical Properties of 4-Hexen-2-one, 5-phenyl-

| Property | Value |

|---|---|

| Boiling Point | 220°C (exp.), 264.64°C (calc.) |

| Melting Point | 22.86–25.01°C |

| Water Solubility | 178.9–244.5 mg/L |

| Log | 2.79–2.95 |

The low water solubility and moderate lipophilicity () suggest preferential partitioning into organic phases, influencing its environmental fate and biological uptake .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch), 1600 cm (aromatic C=C), and 980 cm (trans C-H bend of alkene).

-

H NMR: δ 7.2–7.4 (m, 5H, aromatic), δ 6.2 (dt, 1H, CH=CH), δ 2.4 (s, 3H, COCH).

Chemical Reactivity and Functional Transformations

Ketone and Alkene Reactivity

The compound undergoes characteristic reactions of α,β-unsaturated ketones:

-

Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming 1,4-adducts.

-

Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the double bond to yield 5-phenylhexan-2-one.

-

Oxidation: Ozonolysis cleaves the alkene to generate phenylacetic acid and acetone derivatives.

Photochemical Behavior

UV irradiation induces [2+2] cycloaddition reactions, forming dimeric structures with potential applications in polymer chemistry .

Applications in Industry and Research

Fragrance and Flavor Industry

4-Hexen-2-one, 5-phenyl- contributes to woody and floral accords in perfumery. Its low odor threshold (≤1 ppm) and stability in ethanol-based formulations make it a valuable intermediate for terpenoid analogs .

| Assay | Result | Concentration |

|---|---|---|

| Ames Test | Positive (TA1537) | 5000 μg/plate |

| In Vitro Micronucleus | Equivocal | 60 μg/mL |

| 3D Skin MNT | Negative | 2 mg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume